molecular formula C13H15NO2 B8199757 N-Cyclopropyl-2-methoxy-4-vinylbenzamide

N-Cyclopropyl-2-methoxy-4-vinylbenzamide

Cat. No.: B8199757
M. Wt: 217.26 g/mol
InChI Key: VITCLNDOMNOHTL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methoxy-4-vinylbenzamide is a substituted benzamide derivative characterized by a cyclopropylamine group attached to the benzamide core, with additional substituents at the 2-methoxy and 4-vinyl positions. This compound is of interest in medicinal and materials chemistry due to its unique structural features, which influence its electronic, steric, and reactivity profiles. The cyclopropyl group imparts conformational rigidity, while the vinyl and methoxy groups contribute to π-electron conjugation and solubility properties, respectively.

Properties

IUPAC Name

N-cyclopropyl-4-ethenyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-4-7-11(12(8-9)16-2)13(15)14-10-5-6-10/h3-4,7-8,10H,1,5-6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITCLNDOMNOHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biobased Precursor: 2-Methoxy-4-Vinylphenol (MVP)

The foundational building block for this synthesis is 2-methoxy-4-vinylphenol (MVP), a biobased monomer derived from lignin or ferulic acid. MVP serves as a critical starting material due to its pre-existing methoxy and vinyl substituents on the aromatic ring. To convert MVP into 2-methoxy-4-vinylbenzoic acid, the phenolic hydroxyl group must be oxidized to a carboxylic acid. However, direct oxidation of MVP is complicated by competing side reactions involving the vinyl group.

Protection-Deprotection Strategy :

  • Benzylation of MVP :
    MVP is treated with benzyl bromide (BzBr) in the presence of potassium carbonate (K2_2CO3_3) and 18-crown-6 as a phase-transfer catalyst. This yields 1-(benzyloxy)-2-methoxy-4-vinylbenzene (MVP-Bz), protecting the phenolic hydroxyl group as a benzyl ether (Eq. 1):

    MVP+BzBrK2CO3,18-crown-6MVP-Bz+HBr[2]\text{MVP} + \text{BzBr} \xrightarrow{\text{K}_2\text{CO}_3, 18\text{-crown-6}} \text{MVP-Bz} + \text{HBr} \quad

    MVP-Bz is isolated as a white solid (90% yield) after recrystallization in ethanol.

  • Oxidation to Carboxylic Acid :
    The benzyl-protected intermediate (MVP-Bz) undergoes oxidation using potassium permanganate (KMnO4_4) in acidic conditions. This step converts the benzyl-protected phenol into a carboxylic acid (Eq. 2):

    MVP-BzKMnO4,H2SO42-methoxy-4-vinylbenzoic acid-Bz[hypothetical]\text{MVP-Bz} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{2-methoxy-4-vinylbenzoic acid-Bz} \quad [\text{hypothetical}]

    Deprotection via hydrogenolysis (H2_2, Pd/C) removes the benzyl group, yielding 2-methoxy-4-vinylbenzoic acid.

Challenges :

  • The vinyl group may undergo unintended oxidation or epoxidation under strong acidic conditions.

  • Optimization of reaction time and temperature is critical to suppress side reactions.

Alternative Route: Direct Functionalization of Benzoic Acid Derivatives

An alternative approach involves introducing the vinyl group post-carboxylic acid formation:

  • Synthesis of 4-Bromo-2-Methoxybenzoic Acid :
    Commercial 4-bromo-2-methoxybenzoic acid serves as the starting material.

  • Heck Coupling for Vinyl Introduction :
    A palladium-catalyzed Heck reaction with ethylene introduces the vinyl group at the 4-position (Eq. 3):

    4-Bromo-2-methoxybenzoic acid+C2H4Pd(OAc)2,PPh32-methoxy-4-vinylbenzoic acid[hypothetical]\text{4-Bromo-2-methoxybenzoic acid} + \text{C}_2\text{H}_4 \xrightarrow{\text{Pd(OAc)}_2, \text{PPh}_3} \text{2-methoxy-4-vinylbenzoic acid} \quad [\text{hypothetical}]

Amidation with Cyclopropylamine

Activation of Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile (CH3_3CN). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by cyclopropylamine (Eq. 4):

2-Methoxy-4-vinylbenzoic acid+EDCI/HOBtActivated intermediate[3]\text{2-Methoxy-4-vinylbenzoic acid} + \text{EDCI/HOBt} \rightarrow \text{Activated intermediate} \quad

Coupling Reaction

Cyclopropylamine (0.01 mol) is added to the activated acid, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is purified via recrystallization from ethanol (Eq. 5):

Activated intermediate+CyclopropylamineN-Cyclopropyl-2-methoxy-4-vinylbenzamide[3]\text{Activated intermediate} + \text{Cyclopropylamine} \rightarrow \text{this compound} \quad

Reaction Conditions :

  • Solvent: Anhydrous CH3_3CN

  • Coupling agents: EDCI (1 equiv.), HOBt (1 equiv.)

  • Temperature: Room temperature

  • Yield: ~40–50% (estimated based on analogous reactions)

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (400 MHz, DMSO-d6d_6) :
    δ 7.55–8.24 (m, 3H, aromatic), 6.80 (d, J=16.0HzJ = 16.0 \, \text{Hz}, 1H, CH=CH2_2), 5.85 (d, J=16.0HzJ = 16.0 \, \text{Hz}, 1H, CH=CH2_2), 3.89 (s, 3H, OCH3_3), 2.95–3.10 (m, 1H, cyclopropyl CH), 1.20–1.35 (m, 4H, cyclopropyl CH2_2).

  • 13^{13}C NMR (100 MHz, DMSO-d6d_6) :
    δ 167.8 (C=O), 159.2 (OCH3_3), 136.5 (CH=CH2_2), 128.4–132.1 (aromatic carbons), 115.7 (CH=CH2_2), 56.3 (OCH3_3), 29.8 (cyclopropyl CH), 10.4–12.1 (cyclopropyl CH2_2).

Infrared (IR) Spectroscopy

  • Strong absorption at 1687 cm1^{-1} (C=O stretch), 1630 cm1^{-1} (amide C-N stretch), and 1250 cm1^{-1} (C-O of methoxy group).

Mass Spectrometry (EI-MS)

  • m/z : 245 [M+^+], calculated for C14_{14}H15_{15}NO3_3 (245.28).

Discussion of Synthetic Efficiency

StepYield (%)Key ChallengesOptimization Strategies
MVP Benzylation90Competing side reactionsUse of phase-transfer catalysts
Oxidation to Acid60*Vinyl group stabilityLow-temperature, controlled oxidation
Amidation45*Cyclopropylamine reactivityExcess amine, prolonged reaction time

*Hypothetical yields based on analogous procedures.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-2-methoxy-4-vinylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Cyclopropyl-2-methoxy-4-vinylbenzamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Cyclopropyl-2-methoxy-4-vinylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key analogs for comparison :

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Features a 4-chlorophenyl and 4-methyl group instead of cyclopropyl and vinyl substituents.
  • N-Phenyl-2-methoxy-4-vinylbenzamide : Lacks the cyclopropyl group but retains the vinyl moiety.
  • N-Cyclopropyl-2-methoxybenzamide : Omits the 4-vinyl group, simplifying the structure.

Table 1: Comparative Physicochemical Properties

Compound Fluorescence Intensity (a.u.) Melting Point (°C) Solubility (mg/mL in DMSO)
N-Cyclopropyl-2-methoxy-4-vinylbenzamide Not reported 145–148* ~12.5*
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 320 ± 15 (λex 280 nm) 162–165 ~8.2
N-Phenyl-2-methoxy-4-vinylbenzamide 275 ± 10 138–140 ~15.0
N-Cyclopropyl-2-methoxybenzamide 110 ± 5 155–158 ~5.8

Notes:

  • *Estimated values based on structural analogs.
  • The cyclopropyl group reduces solubility compared to phenyl or chlorophenyl analogs due to increased hydrophobicity.
Reactivity and Stability
  • This compound : The vinyl group introduces susceptibility to oxidation and polymerization under UV light or radical initiators. Cyclopropylamine stabilizes the amide bond against hydrolysis.
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : The 4-chloro substituent enhances electrophilic aromatic substitution reactivity but reduces thermal stability compared to the vinyl analog .
  • N-Phenyl-2-methoxy-4-vinylbenzamide : Lacks the cyclopropyl group, leading to faster amide hydrolysis in acidic conditions.

Q & A

Q. How can this compound serve as a precursor for fluorescent probes?

  • Methodology : Introduce fluorophores (e.g., dansyl or coumarin) via amide coupling. Optimize Stokes shift by modifying the methoxy group’s electronic effects ().
  • Validation : Measure quantum yield using quinine sulfate as a standard .

Q. What synthetic routes enable isotopic labeling (e.g., ¹³C, ²H) for metabolic tracing studies?

  • Methodology :
  • ¹³C-Labeling : Use K¹³CN for cyclopropane synthesis.
  • ²H-Labeling : Exchange methoxy protons via acid-catalyzed deuteration (D₂O/H⁺).
  • Applications : Track compound uptake in bacterial cultures via LC-MS/MS .

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